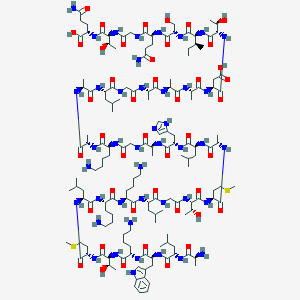
2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Overview
Description
2-(2-Fluorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to have a wide range of biological activities and can interact with various targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, blocking receptor binding, or interfering with ion channel function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity, suggesting that it may also affect their bioavailability .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of HDAC inhibitors . HDACs are enzymes that remove acetyl groups from the ε-N-acetyl lysine amino acids of histone proteins . The balance of acetylation levels, regulated by HDACs and histone acetyltransferases (HATs), significantly contributes to the modulation of cellular functions and activities .
Cellular Effects
In cellular studies, 2-(2-fluorophenyl)quinoline-4-carboxylic Acid derivatives have shown significant effects on cell function . For instance, one of the derivatives, D28, induced G2/M cell cycle arrest and promoted apoptosis in K562 cells . These effects contribute to the anticancer activity of the molecule .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with HDACs . The compound’s derivatives have shown significant selectivity against HDAC1, 2, 3, and 6
Metabolic Pathways
Given its role in the development of HDAC inhibitors , it may interact with enzymes or cofactors involved in histone acetylation and deacetylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-fluoroaniline with a suitable quinoline derivative. One common method includes the use of molecular iodine as a catalyst in ethanol, which facilitates the cyclization process . Another approach involves the use of nano zinc oxide as a catalyst under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Fluorophenyl)quinoline-4-carboxylic acid
- 2-(2-Chlorophenyl)quinoline-4-carboxylic acid
Comparison: 2-(2-Fluorophenyl)quinoline-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. For instance, the fluorine atom can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of histone deacetylases compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-(2-fluorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMWOZFQXNJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382518 | |
| Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-89-8 | |
| Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















